17-Keto Vecuronium Bromide is a synthetic derivative of Vecuronium Bromide, primarily utilized as a neuromuscular blocking agent in medical anesthesia. This compound is characterized by its molecular formula and a molecular weight of 593.68 g/mol. It plays a critical role in facilitating muscle relaxation during surgical procedures by inhibiting neuromuscular transmission.
17-Keto Vecuronium Bromide is classified as a non-depolarizing neuromuscular blocker. It functions by competitively antagonizing nicotinic acetylcholine receptors at the neuromuscular junction, thereby preventing muscle contraction. This classification aligns it with other similar agents used in anesthesia, making it essential for surgical procedures requiring muscle relaxation.
The synthesis of 17-Keto Vecuronium Bromide typically involves the oxidation of the 17-hydroxy group of Vecuronium Bromide to form a keto group. This transformation can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under specific reaction conditions .
The molecular structure of 17-Keto Vecuronium Bromide can be represented as follows:
17-Keto Vecuronium Bromide participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism through which 17-Keto Vecuronium Bromide operates involves competitive binding to nicotinic cholinergic receptors located at the motor end plate. By binding to these receptors, it inhibits acetylcholine's action—preventing depolarization and ultimately leading to muscle relaxation. This mechanism mirrors that of Vecuronium Bromide but may exhibit variations in binding affinity and duration due to the presence of the keto group .
Key chemical properties include:
These properties are crucial for handling and application in both research and clinical settings .
17-Keto Vecuronium Bromide has several significant applications:
Metabolic Pathway and Enzymatic Transformation
Vecuronium bromide undergoes hepatic metabolism primarily through deacetylation at the 3-position, but the 17-keto metabolite emerges through an alternative oxidative pathway mediated by hepatic dehydrogenases. This transformation involves the oxidation of the 17-acetate group, converting it to a ketone functionality while preserving the quaternary ammonium groups essential for receptor interaction. The metabolite's formation occurs predominantly in the liver, with biliary excretion representing the primary elimination route [3] [10]. Studies involving patients with T-tube drainage have demonstrated that up to 25% of administered vecuronium may undergo conversion to 17-Keto Vecuronium Bromide and related metabolites before biliary excretion [10].
Quantitative Significance in Elimination
The quantitative significance of this metabolic pathway is highlighted in pharmacokinetic studies:
Table 1: Metabolic Disposition of Vecuronium Bromide in Humans
Elimination Pathway | Percentage of Administered Dose | Primary Compounds Identified |
---|---|---|
Biliary excretion | 40-75% | Unchanged vecuronium, 17-Keto metabolite, 3-Desacetyl metabolite |
Renal excretion | 30% | Unchanged vecuronium, hydroxylated metabolites |
Biliary metabolites | 25-50% (within 42 hours) | 17-Keto Vecuronium Bromide as significant component |
This metabolite assumes particular importance in patients with hepatic impairment or during prolonged infusions in intensive care settings. While not present in significant quantities following single bolus administrations in surgical patients, cumulative concentrations may reach pharmacologically active levels during extended therapy due to reduced clearance of the parent compound and its metabolites [5] [10].
Experimental Pharmacological Profile
Animal studies (particularly in dogs and cats) indicate that 17-Keto Vecuronium Bromide possesses approximately 50% of the neuromuscular blocking potency of the parent vecuronium molecule. When administered in equipotent doses, its duration of action approximates that of vecuronium in these experimental models [3] [10]. The metabolite's binding affinity for nicotinic acetylcholine receptors, while reduced compared to vecuronium, remains sufficient to contribute to neuromuscular blockade when accumulated. This property was confirmed through electrophysiological studies showing reduced acetylcholine-induced current amplitudes in the presence of the metabolite [8].
Comparative Structural Analysis
17-Keto Vecuronium Bromide belongs to the aminosteroid class of neuromuscular blocking agents, characterized by a steroidal backbone modified with quaternary ammonium groups. Its specific chemical designation is [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate bromide, with molecular formula C₃₂H₅₃BrN₂O₃ and molecular weight 593.68 g/mol [4] [9]. The critical structural distinction from vecuronium is the ketone functionality at position 17, replacing the acetyl ester group.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0